(R)-2-Trifluoromethylpiperidine hydrochloride
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Description
(R)-2-Trifluoromethylpiperidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is an organic compound that belongs to the class of piperidines and has a molecular formula of C6H10ClF3N.
Scientific Research Applications
Chromatography and Separation Sciences
(R)-2-Trifluoromethylpiperidine hydrochloride is potentially relevant in the field of chromatography, specifically in hydrophilic interaction chromatography (HILIC). HILIC is an alternative to reverse-phase liquid chromatography for separating polar, weakly acidic, or basic samples. It is characterized by the use of polar columns in aqueous-organic mobile phases rich in organic solvents, typically acetonitrile. This technique is particularly beneficial for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. It offers complementary separation selectivity compared to reversed-phase and other chromatographic modes and is attractive for two-dimensional applications due to its unique selectivity properties (Jandera, 2011).
Organic Acids in Industrial Applications
The compound's relevance extends to its potential use in contexts involving organic acids, such as formic, acetic, citric, and lactic acids, which are employed in industrial processes like acidizing operations in oil and gas sectors. These acids are alternatives to hydrochloric acid for avoiding issues like high corrosion rates and lack of penetration. They are particularly beneficial in high-temperature applications and are used for purposes like reducing corrosion rates, dissolving drilling-mud filter cakes, and as iron-sequestering agents. The compound's structural characteristics might influence its interaction with these acids, affecting the solubility of reaction-product salts and the overall performance of organic acids in industrial applications (Alhamad et al., 2020).
Spectroscopy and Photophysical Behavior
(R)-2-Trifluoromethylpiperidine hydrochloride may also play a role in spectroscopic studies, particularly in transient infrared spectroscopy (TRIR) applied to the excited states of transition metal complexes. This technique offers insights into the electronic and molecular structures of these states and is valuable for understanding photophysical behaviors, complex interplays of multiple excited states, and the effects of different mediums on electronic structures in excited states. The compound's properties could influence these processes, making it relevant in the context of TRIR and related applications (Butler et al., 2007).
Agricultural and Biomedical Sciences
Furthermore, (R)-2-Trifluoromethylpiperidine hydrochloride might be relevant in the context of agricultural and biomedical sciences, specifically in the detection, isolation, and analysis of compounds such as primary amines, amino acids, peptides, proteins, and even ammonia. Its interaction with reagents like ninhydrin, which reacts with primary amino groups to form chromophores of analytical interest, could be significant in various disciplines ranging from agricultural to protein sciences (Friedman, 2004).
properties
IUPAC Name |
(2R)-2-(trifluoromethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-3-1-2-4-10-5;/h5,10H,1-4H2;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBQESPBTCELOM-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Trifluoromethylpiperidine hydrochloride | |
CAS RN |
1389320-26-6 |
Source
|
Record name | (2R)-2-(trifluoromethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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